

Technical Support Center: Mitigating JNJ-38877605-Induced Renal Crystal Formation

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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B7856064

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This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating renal crystal formation associated with the c-Met tyrosine kinase inhibitor, **JNJ-38877605**. The information is compiled from published preclinical and clinical data.

Frequently Asked Questions (FAQs)

Q1: What is **JNJ-38877605** and what is its mechanism of action?

A1: **JNJ-38877605** is an orally bioavailable, potent, and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] c-Met is involved in tumor cell survival, invasiveness, and angiogenesis.[3] **JNJ-38877605** acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the c-Met kinase with high affinity, leading to a slow reversibility of binding.[1]

Q2: What is the primary safety concern observed with **JNJ-38877605** administration?

A2: The primary safety concern is renal toxicity, which has been observed in virtually all patients, even at subtherapeutic doses during a Phase I clinical trial. This toxicity is characterized by the formation of crystals in the kidneys, leading to degenerative and inflammatory changes.

Q3: Why was this renal toxicity not predicted by initial preclinical studies?

A3: Initial preclinical safety studies in rats and dogs did not show any signs of renal toxicity. Further investigation revealed that the renal toxicity is species-specific, occurring in humans and rabbits but not in rats or dogs.

Q4: What causes the renal crystal formation?

A4: The renal crystal formation is caused by the precipitation of insoluble metabolites of **JNJ-38877605** in the renal tubules. Specifically, the M1/3 and M5/6 metabolites have been identified as the main components of these crystals.

Q5: How are these insoluble metabolites formed?

A5: These insoluble metabolites are generated through the activity of the enzyme aldehyde oxidase. The metabolism of the quinoline ring structure of **JNJ-38877605** by aldehyde oxidase leads to the formation of these poorly soluble metabolites.

Q6: Are there any known strategies to mitigate this renal toxicity?

A6: Attempts to mitigate the renal toxicity in preclinical rabbit models, such as using alternative dosing schedules and co-administration of probenecid, have failed to prevent renal crystal formation at pharmacologically active doses. These findings ultimately led to the discontinuation of the clinical development of **JNJ-38877605**.

Troubleshooting Guide

This guide is intended for researchers working with **JNJ-38877605** or similar compounds in a preclinical setting.

Observed Issue	Potential Cause	Recommended Action
Elevated serum creatinine and/or blood urea nitrogen (BUN) in animal models.	Formation of renal crystals leading to kidney damage.	1. Confirm the animal species. Rabbits are a more suitable toxicology model than rats or dogs for this compound due to similar metabolic pathways to humans. 2. Perform histopathological evaluation of the kidneys to look for crystal formation, degeneration, and inflammation. 3. Analyze urine for the presence of drug crystals.
Unexpectedly high plasma concentrations of JNJ-38877605 metabolites.	High aldehyde oxidase activity in the chosen animal model.	1. Quantify the levels of M1/3 and M5/6 metabolites in plasma. 2. If working with human or rabbit liver fractions, expect significant formation of these metabolites.
In vitro precipitation of the compound or its metabolites in aqueous solutions.	Poor solubility of the parent compound or its metabolites.	1. Assess the solubility of JNJ-38877605 and its key metabolites (M1/3, M5/6) at different pH levels relevant to renal tubule physiology. 2. Consider the use of solubility-enhancing excipients in formulations for in vivo studies, although this was not successful in preventing toxicity in previous studies.

Experimental Protocols

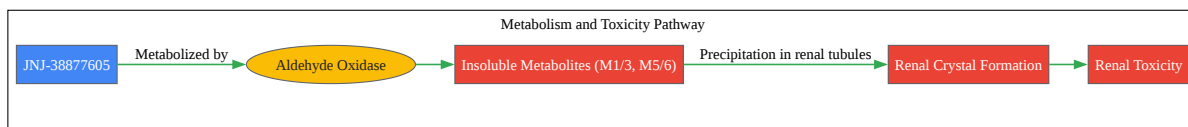
1. Histopathological Evaluation of Renal Crystal Formation in a Rabbit Model

- Objective: To assess the extent of renal crystal formation and associated kidney damage following administration of **JNJ-38877605**.
- Methodology:
 - Administer **JNJ-38877605** to rabbits at various dose levels and durations. A study that observed these effects used total weekly intakes of 200, 300, and 350 mg/kg/week for one month.
 - Monitor animal health and collect blood and urine samples for clinical chemistry analysis (e.g., serum creatinine, BUN, creatinine clearance).
 - At the end of the study, euthanize the animals and perform a gross examination of the kidneys, noting any changes in weight or appearance.
 - Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, and section for histopathological analysis.
 - Stain sections with Hematoxylin and Eosin (H&E) and examine under a light microscope for the presence of crystals, tubular degeneration, inflammation, congestion, and fibrosis.

2. Identification of Metabolites in Renal Crystals

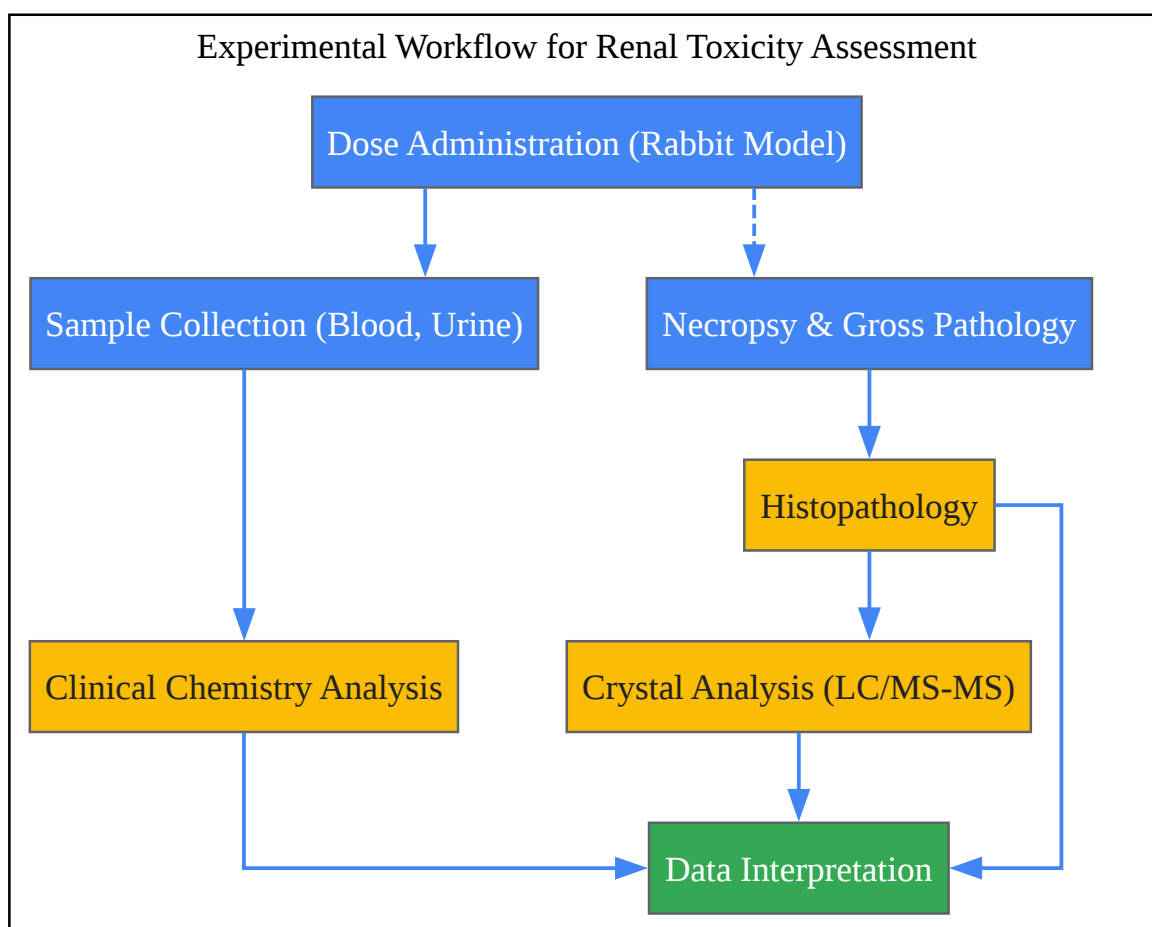
- Objective: To identify the chemical composition of the crystals found in the kidneys.
- Methodology:
 - Isolate the crystals from kidney tissue sections or from urine sediment.
 - Analyze the composition of the isolated crystals using techniques such as liquid chromatography-mass spectrometry (LC/MS-MS) to identify the specific metabolites present.

Visualizations



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Caption: Metabolic pathway of **JNJ-38877605** leading to renal toxicity.



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Caption: Workflow for assessing JNJ-38877605-induced renal toxicity.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
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